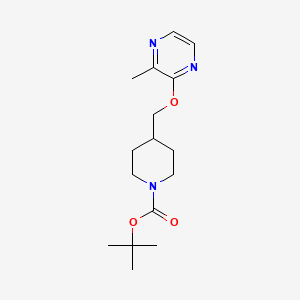

tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1289388-44-8) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methylpyrazin-2-yloxy methyl substituent. Its molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol . The Boc group enhances solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery and development. It is stored under dry conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name |

tert-butyl 4-[(3-methylpyrazin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-12-14(18-8-7-17-12)21-11-13-5-9-19(10-6-13)15(20)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUWXRNABSTYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate, with the molecular formula and a molecular weight of approximately 307.39 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features. This compound contains a tert-butyl group, a piperidine ring, and a 3-methylpyrazin-2-yl moiety linked via an ether bond. While specific biological activities are not extensively documented, similar compounds often exhibit significant pharmacological properties.

Structural Characteristics

The structure of this compound is characterized by:

- Tert-butyl group : Provides steric bulk and influences solubility.

- Piperidine ring : Known for its role in various biological activities, particularly in interacting with neurotransmitter receptors.

- 3-Methylpyrazin-2-yl moiety : Imparts potential biological activity due to its nitrogen-containing heterocyclic nature.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl 4-(2-(methylsulfonyl)oxy)piperidine-1-carboxylate | Structure | Contains a methylsulfonyl group; used in similar applications |

| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Structure | Features an oxoethyl substituent; different reactivity profile |

| Tert-butyl 4-(3-amino-pyridin-2-yloxy)methyl-piperidine | Structure | Amino group enhances biological activity; used in drug design |

The unique combination of the piperidine ring with the pyrazine moiety in this compound may lead to distinct pharmacological properties compared to these other compounds .

Potential Applications

Given its structural features, this compound may be explored for:

- Drug Discovery : As a lead compound for neurological or metabolic disorders.

- Synthetic Organic Chemistry : As an intermediate in the synthesis of more complex molecules.

Case Studies and Research Findings

Research on related compounds provides insights into potential biological activities. For example:

- Piperidine Derivatives : Studies have shown that piperidine derivatives can exhibit significant binding affinities to various receptors involved in neurotransmission. This suggests that this compound may also interact with similar targets .

- Metabolic Pathway Interactions : Research indicates that compounds with heterocyclic structures can influence metabolic pathways, which could be relevant for understanding the pharmacodynamics of this compound .

Summary of Findings

While specific data on this compound is sparse, the existing literature on structurally similar compounds suggests potential for significant biological activity, particularly in the realms of neuropharmacology and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tert-butyl piperidine carboxylates with diverse heterocyclic substituents. Below is a detailed comparison with key analogues:

Pyrazine vs. Pyrimidine Derivatives

Compound A : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)

- Molecular Weight : 327.81 g/mol

- Substituent : Pyrimidine ring with chloro and methyl groups.

- Key Difference: The pyrimidine ring (two nitrogen atoms at positions 1 and 3) differs from the pyrazine moiety (nitrogens at positions 1 and 4) in the target compound.

Compound B : tert-Butyl 4-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate (Target)

- Substituent : 3-methylpyrazin-2-yloxy methyl group.

- Reactivity : The pyrazine oxygen may participate in hydrogen bonding, influencing bioavailability compared to pyrimidine derivatives .

Sulfonate Ester Analogues

Compound C : tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS: 161975-39-9)

- Molecular Formula: C₁₂H₂₃NO₅S

- Substituent : Methylsulfonyloxy group.

- Application : The sulfonate ester acts as a leaving group, facilitating nucleophilic displacement reactions. This contrasts with the target compound’s pyrazine group, which is less reactive but more structurally rigid .

Complex Heterocyclic Derivatives

Compound D : (3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

- Molecular Weight : ~510 g/mol (M+H⁺)

- Structure : Fused imidazo-pyrrolo-pyrazine system with a tosyl group.

- Application : Designed for high-affinity kinase inhibition, this compound’s extended π-system enables stronger target binding compared to the simpler pyrazine in the target compound .

Table 1: Key Properties of Selected Compounds

Functional and Application-Based Differences

- Drug Discovery : Compound D’s complex heterocycle is tailored for macromolecular targets (e.g., kinases), whereas the target compound’s simpler structure suits fragment-based drug design .

- Chemical Reactivity : Compound A’s chloro-pyrimidine group is advantageous for cross-coupling reactions, unlike the target’s methylpyrazine, which offers steric hindrance .

- Solubility : The Boc group in all compounds improves solubility, but the pyrazine’s polarity in the target may enhance aqueous solubility over sulfonate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.